3-[2-(Pyridin-4-yl)ethyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(Pyridin-4-yl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(Pyridin-4-yl)ethyl]pyridine typically involves the reaction of 4-vinylpyridine with pyridine under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where 4-vinylpyridine is reacted with pyridine in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(Pyridin-4-yl)ethyl]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its reduced form.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Functionalized pyridine compounds with various substituents.
Scientific Research Applications
3-[2-(Pyridin-4-yl)ethyl]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts
Mechanism of Action
The mechanism of action of 3-[2-(Pyridin-4-yl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting metabolic pathways and cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A basic heterocyclic compound with a single nitrogen atom in the ring.
4-Vinylpyridine: A pyridine derivative with a vinyl group attached to the fourth carbon atom.
2,2’-Bipyridine: A compound consisting of two pyridine rings connected by a single bond at the 2-position.
Uniqueness
3-[2-(Pyridin-4-yl)ethyl]pyridine is unique due to its ethyl bridge connecting two pyridine rings, which imparts distinct chemical and physical properties.
Properties
CAS No. |
52864-49-0 |
---|---|
Molecular Formula |
C12H12N2 |
Molecular Weight |
184.24 g/mol |
IUPAC Name |
3-(2-pyridin-4-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-2-12(10-14-7-1)4-3-11-5-8-13-9-6-11/h1-2,5-10H,3-4H2 |
InChI Key |
KGNKZFFMNQVXRU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.